molecular formula C10H11ClO3 B1358719 3-Chloro-4-isopropoxybenzoic acid CAS No. 213598-07-3

3-Chloro-4-isopropoxybenzoic acid

Cat. No.: B1358719
CAS No.: 213598-07-3
M. Wt: 214.64 g/mol
InChI Key: QXSPLPLQLJAPSM-UHFFFAOYSA-N
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Description

3-Chloro-4-isopropoxybenzoic acid is an organic compound with the molecular formula C10H11ClO3. It is a derivative of benzoic acid, where the benzene ring is substituted with a chlorine atom at the third position and an isopropoxy group at the fourth position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Biochemical Analysis

Biochemical Properties

3-Chloro-4-isopropoxybenzoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with the enzyme 3-deoxy-7-phosphoheptulonate synthase, which is involved in the shikimate pathway. This pathway is crucial for the biosynthesis of chorismate, a precursor for many aromatic compounds. The interaction between this compound and this enzyme leads to the formation of 4-hydroxybenzoic acid, which is further processed in various biochemical pathways .

Cellular Effects

This compound has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been observed to modulate the activity of cytochrome P450 enzymes, which play a crucial role in the metabolism of many endogenous and exogenous compounds. The compound’s impact on gene expression includes the upregulation of genes involved in detoxification processes and the downregulation of genes associated with cell proliferation .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific biomolecules. It acts as an inhibitor of certain enzymes, such as cytochrome P450, by binding to their active sites and preventing their normal function. This inhibition leads to changes in the metabolic pathways and affects the overall cellular function. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods. Studies have shown that its effects on cellular function can vary depending on the duration of exposure. Short-term exposure typically results in reversible changes in enzyme activity and gene expression, while long-term exposure can lead to more permanent alterations in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound has been observed to have minimal impact on overall health and cellular function. At higher doses, it can cause toxic effects, including liver damage and disruptions in metabolic processes. The threshold for these adverse effects varies depending on the species and the specific conditions of the study .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further participate in different biochemical reactions, affecting metabolic flux and the levels of specific metabolites. The compound’s interaction with enzymes such as 3-deoxy-7-phosphoheptulonate synthase highlights its role in the shikimate pathway and the biosynthesis of aromatic compounds .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. The compound can be actively transported across cell membranes and distributed to various cellular compartments. Its localization and accumulation within cells can influence its activity and function. For example, its interaction with transporters in the liver can affect its metabolism and clearance from the body .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. Its presence in the mitochondria, for instance, can impact mitochondrial function and energy metabolism. Additionally, its localization in the nucleus can influence gene expression and other nuclear processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Chloro-4-isopropoxybenzoic acid can be synthesized through several methods. One common approach involves the reaction of 3-chlorobenzoic acid with isopropyl alcohol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, where the benzoic acid derivative reacts with isopropyl alcohol to form the desired product.

Another method involves the use of 3-chlorobenzoyl chloride, which reacts with isopropyl alcohol in the presence of a base such as pyridine. This method often provides higher yields and better purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, is common to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-isopropoxybenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.

    Oxidation Reactions: The isopropoxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or aldehydes.

Common Reagents and Conditions

    Substitution: Reagents such as sodium amide or thiolates in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Substitution: Formation of amides, thioethers, or other substituted benzoic acid derivatives.

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or aldehydes.

Scientific Research Applications

3-Chloro-4-isopropoxybenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential use in drug development due to its structural similarity to other bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Chloro-4-isopropoxybenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The chlorine and isopropoxy substituents can influence the compound’s binding affinity and specificity towards its molecular targets.

Comparison with Similar Compounds

3-Chloro-4-isopropoxybenzoic acid can be compared with other similar compounds such as:

    4-Isopropoxybenzoic acid: Lacks the chlorine substituent, leading to different reactivity and applications.

    3-Chlorobenzoic acid: Lacks the isopropoxy group, resulting in different chemical properties and uses.

    4-Chlorobenzoic acid: Substituted at a different position, affecting its chemical behavior and applications.

Properties

IUPAC Name

3-chloro-4-propan-2-yloxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO3/c1-6(2)14-9-4-3-7(10(12)13)5-8(9)11/h3-6H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXSPLPLQLJAPSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00626749
Record name 3-Chloro-4-[(propan-2-yl)oxy]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00626749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

213598-07-3
Record name 3-Chloro-4-(1-methylethoxy)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=213598-07-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-4-[(propan-2-yl)oxy]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00626749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Propan-2-ol (2.45 ml) and PPh3 (1.18 g) were dissolved in THF (30 ml), cooled to 0° C., treated with methyl 3-chloro-4-hydroxybenzoate (6.00 g) followed by the drop-wise addition of DIAD (9.44 ml) and stirred at RT overnight. The reaction mixture was then evaporated and purified on silica cartridges (4×100 g), eluting with a 0 to 40% mixture of EtOAc in pentane to give the crude product (7.00 g) as a colourless oil. This was dissolved in MeOH (30 ml) and 2 M aqueous NaOH (30 ml) and stirred at RT for a weekend. The reaction mixture was then evaporated and re-dissolved in H2O. This solution was washed with Et2O, acidified to pH=1 and extracted with Et2O. These latter extracts were dried over MgSO4, filtered and evaporated to give the title compound (4.16 g) as a white solid. δH (MeOD, 400 MHz): 1.37 (6H, d), 4.77 (1H, septet), 7.12 (1H, d), 7.90 (1H, d), 7.98 (1H, s). MS (ES): C10H11ClO3 requires 214; found 215 (MH+).
Quantity
6 g
Type
reactant
Reaction Step One
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Quantity
9.44 mL
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reactant
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Quantity
30 mL
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reactant
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30 mL
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1.18 g
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reactant
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30 mL
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Reaction Step Five
Quantity
2.45 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

Methyl 3-chloro-4-isopropoxybenzoate (5.5 g, 24.1 mmol) was hydrolysed using 1M NaOH (36 ml) in methanol (80 ml). Extraction and work-up with ethyl acetate gave the title compound (4.3 g).
Quantity
5.5 g
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reactant
Reaction Step One
Name
Quantity
36 mL
Type
reactant
Reaction Step Two
Quantity
80 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

When the 3-chloro-4-isopropoxybenzaldehyde was substituted for 3-chloro-4-ethoxybenzaldehyde in Example 49, Step A the identical process afforded the title compound in 98% yield, as a colourless solid. 1H-NMR (CDCl3) 1.4 (d, 6H, J=5.1 Hz); 4.67 (m, 1H); 6.95 (m, 1H); 7.96 (m, 1H); 8.10 (m, 1H).
Quantity
0 (± 1) mol
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Reaction Step One
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0 (± 1) mol
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Yield
98%

Synthesis routes and methods IV

Procedure details

Quantity
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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